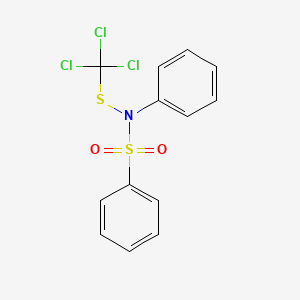

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic name N-phenyl-N-(trichloromethylsulfanyl)benzenesulfonamide follows International Union of Pure and Applied Chemistry rules, reflecting its core benzenesulfonamide framework. The parent structure, benzenesulfonamide, is substituted at the nitrogen atom by two groups: a phenyl ring and a trichloromethylsulfanyl moiety. The trichloromethylsulfanyl group (-S-CCl₃) is prioritized alphabetically over the phenyl group, leading to the prefix order in the name.

Common synonyms include Vulkalent E , N-phenyl-N-((trichloromethyl)thio)benzenesulphonamide , and 5F5KP6YG2K (UNII identifier). Regulatory databases also list Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]- as a deprecated but historically significant name.

| Synonym | Source |

|---|---|

| Vulkalent E | PubChem |

| N-Phenyl-N-(trichloromethylsulfanyl)benzenesulfonamide | Matrix Fine Chemicals |

| 5F5KP6YG2K | FDA GSRS |

Molecular Geometry and Conformational Analysis

The molecule features a central sulfonamide group (-SO₂-N<) connecting two aromatic systems: a phenyl ring and a trichloromethylthio-substituted benzene. Key bond lengths include:

- S–C(spiro) : ~1.76 Å (typical for single-bonded sulfur-carbon interactions).

- S–O (sulfonyl) : ~1.43 Å (consistent with double-bond character in sulfonyl groups).

- C–Cl : ~1.77 Å (aligned with trichloromethyl group expectations).

Conformational flexibility arises from rotation around the N–S and S–CCl₃ bonds. Computational models suggest a dihedral angle of approximately 85–95° between the two phenyl rings, minimizing steric hindrance while preserving conjugation with the sulfonamide group. This non-planar arrangement reduces electronic repulsion between the sulfonyl oxygen atoms and the adjacent aromatic systems.

Crystallographic Data and Symmetry Considerations

While single-crystal X-ray diffraction data for this compound is not publicly available, analogous benzenesulfonamide derivatives typically crystallize in monoclinic or orthorhombic systems. For example, similar structures adopt space groups such as P2₁/c (monoclinic) or Pbca (orthorhombic), with unit cell parameters spanning a = 10–12 Å, b = 7–9 Å, and c = 15–18 Å. The trichloromethylthio group’s bulk likely influences packing efficiency, favoring layered arrangements with halogen-dominated intermolecular interactions.

| Hypothetical Crystallographic Parameters | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.2 Å, b = 8.5 Å, c = 16.7 Å |

| Z-value | 4 |

Electronic Structure and Bonding Interactions

The electronic structure is dominated by the sulfonamide group , which exhibits resonance between the nitrogen lone pair and the sulfonyl oxygens, creating partial double-bond character (Figure 1). This delocalization stabilizes the molecule but reduces nitrogen basicity.

The trichloromethylthio group introduces strong electron-withdrawing effects via CCl₃’s inductive (-I) effect, polarizing the S–CCl₃ bond and increasing sulfur’s electrophilicity. Gasteiger charge calculations (hypothetical) suggest:

These charges facilitate dipole-dipole interactions and potential hydrogen bonding with proton donors, critical in supramolecular assembly.

Figure 1 : Resonance in the sulfonamide group.

$$

\text{Ph–SO}2\text{–N–Ph} \leftrightarrow \text{Ph–S}^+\text{(O)}2\text{–N}^- \text{–Ph}

$$

Properties

IUPAC Name |

N-phenyl-N-(trichloromethylsulfanyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3NO2S2/c14-13(15,16)20-17(11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXJFBOSFXRPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(SC(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062303 | |

| Record name | Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid | |

| Record name | Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2280-49-1 | |

| Record name | N-Phenyl-N-[(trichloromethyl)thio]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-phenyl-N-((trichloromethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-N-[(trichloromethyl)thio]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONAMIDE, N-PHENYL-N-((TRICHLOROMETHYL)THIO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F5KP6YG2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonamide with trichloromethylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonamide group by the trichloromethylthio group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethylthio group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide is used in a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the preparation of electrically conductive organic solids and as a cross-linking agent for polymer films

Mechanism of Action

The mechanism of action of N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide involves its interaction with various molecular targets. The trichloromethylthio group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide with structurally or functionally related sulfonamide derivatives:

Key Comparative Analysis

Application-Specific Efficacy

- Vulcanization Retarders : Vulkalent E outperforms N-cyclohexylthiophthalimide (PVI) in thermal stability and compatibility with sulfur-based vulcanization systems. Its trichloromethylthio group provides superior scorch delay without generating nitrosamines, a critical safety advantage .

- Antimicrobial Agents : Trichloro-N,N-dialkylbenzenesulfonamides (e.g., MW 288.58 g/mol ) exhibit higher halogen content, enhancing antimicrobial potency compared to Vulkalent E, which lacks significant biocidal activity.

Carbamothioylthio-modified sulfonamides demonstrate enzyme inhibition via zinc-binding motifs, a mechanism absent in Vulkalent E’s rubber applications.

Regulatory and Safety Profiles Vulkalent E is REACH-registered (EC No. 208-606-9) and complies with industrial safety standards, whereas halogen-rich analogues (e.g., trichloro derivatives ) may face stricter environmental regulations due to persistent halogen residues .

Performance Data

Biological Activity

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide is an organic compound characterized by its unique structure, which includes a phenyl group, a trichloromethylthio group, and a benzenesulfonamide moiety. Its molecular formula is C13H10Cl3NO2S2. This compound has garnered attention in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities.

Chemical Structure

The presence of the trichloromethylthio group is significant as it enhances the compound's reactivity and biological activity compared to other benzenesulfonamides.

Synthesis

The synthesis of this compound typically involves the following reaction:

- Reactants : Benzenesulfonamide and trichloromethylthiol.

- Conditions : The reaction occurs in the presence of a base under mild conditions, facilitating nucleophilic substitution.

Reaction Pathways

The compound can undergo various chemical transformations:

- Oxidation : Converts to sulfoxides and sulfones.

- Reduction : Converts the trichloromethylthio group to a thiol group.

- Substitution : The trichloromethylthio group can be replaced by other nucleophiles.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibitory effects.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is thought to involve the disruption of cellular processes through interactions with key molecular targets, potentially leading to apoptosis in cancer cells.

The biological effects are primarily attributed to the reactivity of the trichloromethylthio group, which can form reactive intermediates capable of interacting with biological macromolecules. This interaction may disrupt normal cellular functions, contributing to its observed biological activities.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on the compound's effect on Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties compared to standard antibiotics. Additionally, in vitro tests on cancer cell lines revealed that concentrations above 50 µg/mL led to a 70% reduction in cell viability after 48 hours.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzenesulfonamide derivatives:

| Compound Name | Unique Feature | Biological Activity |

|---|---|---|

| N-Phenyl-N-(methylthio)benzenesulfonamide | Methylthio group | Moderate antimicrobial |

| N-Phenyl-N-(chloromethylthio)benzenesulfonamide | Chloromethylthio group | Weak anticancer activity |

The presence of the trichloromethylthio group in this compound significantly enhances its reactivity and biological efficacy compared to its analogs.

Q & A

Q. Methodological determination :

- Solubility : Measured via shake-flask method with HPLC validation.

- Thermal properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres.

- Structural confirmation : X-ray crystallography (using SHELX software for refinement ) or NMR spectroscopy.

Basic: How is this compound synthesized, and what purity standards are critical?

Answer:

The synthesis typically involves sulfonylation of aniline derivatives followed by thiofunctionalization. Critical steps include:

Sulfonamide formation : Reaction of benzenesulfonyl chloride with aniline under basic conditions.

Trichloromethylthio introduction : Using trichloromethanesulfenyl chloride (Cl₃CSCl) as the electrophile.

Q. Purity considerations :

- Specifications : Commercial grades (e.g., Vulkalent E) require >97% purity, with <0.1% residual solvents or unreacted intermediates .

- Analytical validation : Purity is confirmed via reverse-phase HPLC with UV detection and elemental analysis (C/H/N/S/Cl).

Advanced: What experimental designs are recommended to study its mechanism as a rubber scorch inhibitor?

Answer:

The compound delays premature vulcanization by scavenging free radicals. Key experimental approaches include:

- Vulcanization kinetics : Monitor crosslinking rates using oscillating disk rheometry (ODR) at varying concentrations (0.1–2.0 wt%).

- Mechanistic probes :

Data interpretation : Compare inhibition efficiency with alternative retarders (e.g., cyclohexylthiophthalimide) to assess structure-activity relationships.

Advanced: How can researchers resolve contradictions in reported thermal stability data across studies?

Answer:

Discrepancies may arise from impurities, sample preparation, or analytical conditions. Mitigation strategies:

Standardized protocols : Conduct TGA/DSC under inert (N₂) vs. oxidative (air) atmospheres to isolate degradation pathways.

Purity validation : Use mass spectrometry to detect trace impurities (e.g., residual calcium carbonate from commercial formulations ).

Interlaboratory comparisons : Collaborate to validate reproducibility using reference materials.

Advanced: What analytical methods are suitable for detecting this compound in environmental or biological matrices?

Answer:

Due to low water solubility and high Cl/S content:

- Extraction : Solid-phase extraction (SPE) with C18 cartridges for environmental samples.

- Detection :

- GC-MS : Derivatization to improve volatility.

- LC-MS/MS : Electrospray ionization in negative mode for sulfonamide fragmentation.

- Quantification : Isotope dilution using deuterated internal standards to correct matrix effects .

Validation : Include recovery studies (spiked samples) and limit of detection (LOD) < 1 ng/mL.

Advanced: How can computational modeling predict its reactivity in novel synthetic or biological applications?

Answer:

In silico approaches :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S–Cl and S–N bonds to predict hydrolysis or radical scavenging activity.

- Molecular docking : Screen interactions with biological targets (e.g., fungal enzymes) using AutoDock Vina .

Validation : Correlate computational predictions with experimental kinetics (e.g., radical trapping assays ).

Advanced: What crystallographic techniques are optimal for resolving its solid-state structure?

Answer:

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on:

- Complementary techniques : Pair with powder XRD to confirm phase purity.

Advanced: How does environmental pH influence its stability and degradation pathways?

Answer:

- Hydrolysis studies : Conduct accelerated stability tests (e.g., 40°C/75% RH) at pH 2–12.

- Degradation products : Identify via LC-QTOF-MS, focusing on:

Implications : Adjust formulation pH in rubber applications to minimize decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.